1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C14H23NO6 It is characterized by the presence of a piperidine ring substituted with tert-butoxycarbonyl and ethoxycarbonyl groups
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of different piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl or ethoxycarbonyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme interactions and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl and ethoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of biochemical pathways, ultimately influencing various biological processes .
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: This compound lacks the ethoxycarbonyl group, which may result in different chemical properties and reactivity.
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s overall structure and function.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-5-20-11(18)14(10(16)17)7-6-8-15(9-14)12(19)21-13(2,3)4/h5-9H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJCRBILFNENHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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